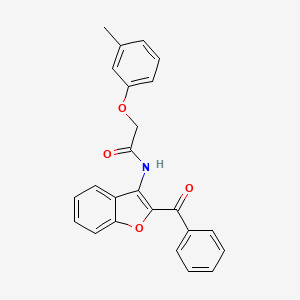![molecular formula C24H22N4OS B11579196 Thiophen-2-yl-[4-(4-p-tolyl-phthalazin-1-yl)-piperazin-1-yl]-methanone](/img/structure/B11579196.png)
Thiophen-2-yl-[4-(4-p-tolyl-phthalazin-1-yl)-piperazin-1-yl]-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophen-2-yl-[4-(4-p-tolyl-phthalazin-1-yl)-piperazin-1-yl]-methanone is a complex organic compound that features a thiophene ring, a piperazine ring, and a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiophen-2-yl-[4-(4-p-tolyl-phthalazin-1-yl)-piperazin-1-yl]-methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperazine and phthalazine moieties. Common reagents include thiophene, piperazine, and phthalazine derivatives, with reaction conditions often involving catalysts and solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Thiophen-2-yl-[4-(4-p-tolyl-phthalazin-1-yl)-piperazin-1-yl]-methanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalazine moiety can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phthalazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Thiophen-2-yl-[4-(4-p-tolyl-phthalazin-1-yl)-piperazin-1-yl]-methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Thiophen-2-yl-[4-(4-p-tolyl-phthalazin-1-yl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets. The thiophene ring may interact with enzymes or receptors, while the piperazine and phthalazine moieties contribute to the compound’s overall bioactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- Thiophen-2-yl-piperazine derivatives
- Phthalazin-1-yl-piperazine derivatives
- Tolyl-substituted piperazines
Uniqueness: Thiophen-2-yl-[4-(4-p-tolyl-phthalazin-1-yl)-piperazin-1-yl]-methanone is unique due to its combination of a thiophene ring with a piperazine and phthalazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H22N4OS |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C24H22N4OS/c1-17-8-10-18(11-9-17)22-19-5-2-3-6-20(19)23(26-25-22)27-12-14-28(15-13-27)24(29)21-7-4-16-30-21/h2-11,16H,12-15H2,1H3 |
InChI Key |
LQVHNXLRBUBETF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B11579116.png)
![N-butyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11579120.png)
![{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B11579127.png)
![2-(4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B11579130.png)
![(5Z)-2-(furan-2-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579134.png)
![(2E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11579138.png)
![N-[2-(tert-butylsulfanyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11579153.png)
![ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11579158.png)
![(6Z)-3-(4-methylphenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11579159.png)
![6-(4-methylphenyl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579160.png)
![N-(3-chloro-4-fluorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579164.png)

![4-chloro-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B11579192.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11579193.png)
